molecular formula C23H27NO3 B12580922 4-Ethyl-N-[1-(2-methoxybenzoyl)cyclohexyl]benzamide CAS No. 644980-51-8

4-Ethyl-N-[1-(2-methoxybenzoyl)cyclohexyl]benzamide

Cat. No.: B12580922
CAS No.: 644980-51-8
M. Wt: 365.5 g/mol
InChI Key: BWMGUSPZDARREC-UHFFFAOYSA-N
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Description

4-Ethyl-N-[1-(2-methoxybenzoyl)cyclohexyl]benzamide is a chemical compound with the molecular formula C23H27NO3. It belongs to the class of benzamides, which are widely used in various fields including pharmaceuticals, agriculture, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-N-[1-(2-methoxybenzoyl)cyclohexyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, high yield, and mild reaction conditions.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-N-[1-(2-methoxybenzoyl)cyclohexyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents like organolithium compounds and Grignard reagents are employed.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Ethyl-N-[1-(2-methoxybenzoyl)cyclohexyl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-N-[1-(2-methoxybenzoyl)cyclohexyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s benzamide group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes such as inflammation and oxidative stress .

Comparison with Similar Compounds

Properties

CAS No.

644980-51-8

Molecular Formula

C23H27NO3

Molecular Weight

365.5 g/mol

IUPAC Name

4-ethyl-N-[1-(2-methoxybenzoyl)cyclohexyl]benzamide

InChI

InChI=1S/C23H27NO3/c1-3-17-11-13-18(14-12-17)22(26)24-23(15-7-4-8-16-23)21(25)19-9-5-6-10-20(19)27-2/h5-6,9-14H,3-4,7-8,15-16H2,1-2H3,(H,24,26)

InChI Key

BWMGUSPZDARREC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2(CCCCC2)C(=O)C3=CC=CC=C3OC

Origin of Product

United States

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